molecular formula C14H19NO3 B12217064 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid CAS No. 405923-80-0

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B12217064
CAS No.: 405923-80-0
M. Wt: 249.30 g/mol
InChI Key: DCYYRLFAXWOTRI-UHFFFAOYSA-N
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Description

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of a butyl-substituted phenyl group attached to an amino group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 4-butylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(4-Butylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-Butylphenyl)-4-oxobutanoic acid
  • 4-(3-Hydroxyphenyl)-4-oxobutanoic acid
  • 4-(3-Fluorophenyl)-4-oxobutanoic acid
  • 4-(Diethylamino)-4-oxobutanoic acid
  • 2-oxo-4-phenyl-butyric acid

Uniqueness

4-[(4-Butylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of the butyl-substituted phenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

405923-80-0

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-(4-butylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-8H,2-4,9-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

DCYYRLFAXWOTRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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